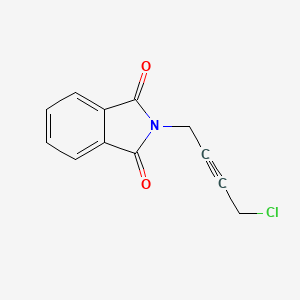

N-(4-Chloro-2-butynyl)phthalimide

Description

Significance of Phthalimide (B116566) Derivatives in Organic Synthesis

Phthalimide derivatives are a class of compounds characterized by the isoindoline-1,3-dione core. scbt.com Their significance in organic synthesis is multifaceted and well-established. One of the most prominent applications is in the Gabriel synthesis, a classic method for the preparation of primary amines. google.comresearchgate.net This reaction utilizes the phthalimide anion as a surrogate for ammonia (B1221849), allowing for the controlled alkylation to form N-alkylphthalimides, which can then be hydrolyzed to release the primary amine. google.comgoogle.com This method is advantageous as it prevents the over-alkylation that can occur when using ammonia directly. fishersci.ca

Beyond the Gabriel synthesis, phthalimides serve as protecting groups for amines in multi-step synthetic sequences. thermofisher.com The phthaloyl group is robust and can withstand a variety of reaction conditions, and it can be removed when needed. thermofisher.com

Furthermore, the phthalimide scaffold is considered a "privileged scaffold" in medicinal chemistry. cymitquimica.com This means that this structural framework is found in a wide range of biologically active compounds. Phthalimide derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory effects. cymitquimica.com This has led to the synthesis of numerous phthalimide-containing compounds for drug discovery and development. cymitquimica.com They are also used in the agrochemical industry, for instance, in the development of fungicides and pesticides.

Historical Development of Related Chemical Scaffolds

The history of phthalimide derivatives in organic synthesis is intrinsically linked to the German chemist Siegmund Gabriel, who first reported the synthesis of primary amines using phthalimide in 1887. google.comresearchgate.net This reaction, now famously known as the Gabriel synthesis, provided a reliable and clean method for the formation of primary amines from alkyl halides. google.comfishersci.ca

Over the decades, the Gabriel synthesis has undergone numerous modifications and improvements to enhance its efficiency and expand its scope. These advancements include the use of different bases and solvents, the introduction of phase-transfer catalysts to accelerate the reaction, and the development of solid-phase synthesis techniques to simplify product purification. For the deprotection step to release the free amine, alternatives to the traditional harsh acidic or basic hydrolysis have been developed, with hydrazinolysis being a common and milder method. google.com

In addition to refining the original Gabriel synthesis, researchers have also developed alternative reagents to phthalimide itself. google.com Reagents like the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate are electronically similar to the phthalimide anion and offer advantages such as easier hydrolysis and the ability to synthesize secondary amines. google.com More recent developments in the synthesis of phthalimides include metal-catalyzed reactions, such as palladium-catalyzed aminocarbonylation and rhodium-catalyzed C-H activation/cyclization reactions. These modern methods provide novel and efficient routes to functionalized phthalimide derivatives.

Overview of N-(4-Chloro-2-butynyl)phthalimide as a Key Synthetic Intermediate

This compound is a specialized phthalimide derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. Its structure combines the phthalimide group with a butynyl chain containing a reactive chloro substituent, making it a versatile building block for introducing a four-carbon chain with an alkyne functionality.

This compound is primarily used to create other chemicals and as a pharmaceutical intermediate. The presence of the chloro group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups. The alkyne moiety can also participate in a range of chemical transformations, such as cycloaddition reactions or further functionalization.

A notable application of this compound is in the synthesis of N-[4-(t-amino)-2-butynyl] phthalimides. fishersci.ca In this synthesis, the chlorine atom is displaced by various tertiary amines to yield a series of compounds that have been investigated for their potential as oxotremorine (B1194727) antagonists. fishersci.ca Oxotremorine is a compound that induces tremors and other cholinergic effects, and its antagonists are of interest in the study of Parkinson's disease and other neurological conditions. fishersci.ca These synthesized N-[4-(t-amino)-2-butynyl] phthalimide derivatives were found to exhibit both central and peripheral acetylcholine (B1216132) antagonistic activity. fishersci.ca

Furthermore, related phthalimide compounds containing a butenyl or butyl chain have been patented as intermediates in the production of anti-ulcer medicines that act as histamine (B1213489) H₂ receptor antagonists. google.com This highlights the utility of such N-substituted phthalimides in the development of therapeutic agents.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₂H₈ClNO₂ | google.com |

| Molecular Weight | 233.65 g/mol | google.com |

| Appearance | White to cream crystals or powder | |

| Melting Point | 115.0-121.0 °C | |

| IUPAC Name | 2-(4-chlorobut-2-yn-1-yl)isoindole-1,3-dione | |

| CAS Number | 4819-69-6 | google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobut-2-ynyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNDRPKNOXQAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964020 | |

| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-69-6 | |

| Record name | 4819-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chloro 2 Butynyl Phthalimide and Its Derivatives

Conventional Synthetic Routes to N-(4-Chloro-2-butynyl)phthalimide

Conventional methods for the synthesis of this compound have traditionally relied on well-established reactions in organic chemistry, primarily focusing on the formation of the nitrogen-carbon bond between the phthalimide (B116566) ring and the butynyl chain.

Phthalimide N-Alkylation Approaches

The Gabriel synthesis, a cornerstone method for the preparation of primary amines, provides a direct route to N-substituted phthalimides. masterorganicchemistry.comscielo.br This method involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with a suitable alkyl halide. masterorganicchemistry.comscielo.br The phthalimide group acts as a protected form of an amine, preventing the common issue of over-alkylation that can occur with ammonia (B1221849). masterorganicchemistry.com The process begins with the deprotonation of phthalimide, which is rendered acidic by the two adjacent electron-withdrawing carbonyl groups, to form the phthalimide anion, a potent nucleophile. masterorganicchemistry.com This anion then displaces a halide from the alkylating agent in an SN2 reaction. masterorganicchemistry.com

The synthesis of this compound via this approach employs potassium phthalimide and a halogenated butyne precursor.

Reactions with Halogenated Butyne Precursors

The key alkylating agent for the synthesis of this compound is a dihalogenated butyne. The most common precursor used is 1,4-dichloro-2-butyne (B41282). In this reaction, the phthalimide anion nucleophilically attacks one of the primary carbons of 1,4-dichloro-2-butyne, displacing a chloride ion and forming the desired product. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction. thermofisher.com

| Reactants | Reagents & Conditions | Product | Yield |

| Phthalimide, 1,4-dichloro-2-butyne | Potassium Carbonate, DMF, room temperature | This compound | High |

| Potassium Phthalimide, 1,4-dichloro-2-butyne | DMF, room temperature | This compound | Good |

This table presents a summary of conventional synthesis methods. The yields are described qualitatively as specific percentages were not consistently available in the surveyed literature.

Advanced Synthetic Strategies for this compound

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and long reaction times, several advanced synthetic strategies have been developed for the preparation of N-substituted phthalimides, which are applicable to the synthesis of this compound.

Mitsunobu Reaction in Phthalimide N-Substitution

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of phthalimide. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an N-substituted phthalimide in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

For the synthesis of this compound, this method would involve the reaction of phthalimide with 4-chloro-2-butyn-1-ol. The alcohol is activated by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophilic phthalimide anion. organic-chemistry.org This approach is particularly advantageous for substrates that are sensitive to the basic conditions often employed in the Gabriel synthesis.

| Alcohol Substrate | Reagents | Nucleophile | Product |

| 4-chloro-2-butyn-1-ol | Triphenylphosphine, DEAD/DIAD | Phthalimide | This compound |

This table illustrates the application of the Mitsunobu reaction. Specific yield data for this exact transformation is not widely reported.

Microwave-Assisted Synthesis of Phthalimide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. hakon-art.commdpi.com This technique can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. hakon-art.comthieme-connect.com The synthesis of N-alkylphthalimides can be efficiently achieved under microwave irradiation, often in solvent-free or "dry media" conditions. thieme-connect.com

In the context of this compound synthesis, a mixture of phthalimide and 1,4-dichloro-2-butyne can be adsorbed onto a solid support, such as potassium carbonate, and irradiated with microwaves. thieme-connect.com The rapid and uniform heating provided by microwaves promotes the efficient N-alkylation reaction. mdpi.comthieme-connect.com

| Reactants | Conditions | Reaction Time | Yield Range |

| Phthalimide, various alkyl halides | Microwave irradiation, 'dry' media on K₂CO₃ | 4-10 minutes | 49-95% |

| N-hydroxymethylphthalimide, arylamines | Microwave irradiation, solvent-free | 3-4 minutes | High |

This table showcases the efficiency of microwave-assisted synthesis for N-substituted phthalimides in general, as specific data for this compound is limited.

Catalytic Methods in this compound Formation

The use of catalysts can enhance the efficiency and selectivity of the N-alkylation of phthalimide. Phase-transfer catalysis (PTC) is a particularly effective technique for reactions involving a water-soluble nucleophile (like the phthalimide anion generated with an inorganic base) and an organic-soluble electrophile (the alkyl halide). researchgate.net The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. researchgate.netresearchgate.net This method often allows for the use of milder reaction conditions and less expensive inorganic bases. researchgate.net

For the synthesis of this compound, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be employed in a solid-liquid or liquid-liquid system with potassium carbonate as the base and 1,4-dichloro-2-butyne as the alkylating agent.

| Catalyst Type | Reactants | Conditions | Advantage |

| Quaternary Ammonium Salt (e.g., TBAB) | Phthalimide, 1,4-dichloro-2-butyne, K₂CO₃ | Solid-liquid or liquid-liquid system | Milder conditions, use of inorganic bases |

| Polyethylene Glycols (PEGs) | Phthalimide, various alkyl halides, K₂CO₃ | Solid-liquid system | Effective catalysis |

This table highlights the use of catalytic methods for the synthesis of N-alkylphthalimides. Specific yields for this compound using these methods require further investigation.

Synthesis of Analogues and Homologs of N-(4-Chloro-2-butynyl)phthalimidescbt.com,lookchem.com,rsc.org,nih.gov

The synthesis of analogues and homologs of this compound involves targeted chemical changes to the parent structure. These modifications can be broadly categorized into two main areas: alterations of the alkyne moiety and substitutions on the phthalimide ring. These synthetic routes open avenues to a wide array of derivatives with tailored properties.

Derivatives with Modified Alkyne Moietiesnih.gov,researchgate.net,doaj.org

Modifications to the alkyne portion of this compound are a key strategy for creating structural diversity. These changes can range from simple substitution of the terminal chlorine atom to more complex transformations of the butynyl backbone.

One common approach involves the nucleophilic substitution of the chloride in this compound. This allows for the introduction of various functional groups at the 4-position of the butynyl chain. For instance, reacting the parent compound with alcohols or phenols can yield N-(4-alkoxy-2-butynyl)phthalimide or N-(4-aryloxy-2-butynyl)phthalimide derivatives. The principles for these syntheses can be adapted from methods used for preparing other N-alkoxyphthalimides, which often involve reacting an N-hydroxyphthalimide with an alkyl halide in the presence of a base like DBU in DMF. bohrium.com

Another type of modification involves the alkyne itself. The internal alkyne N-(2-butynyl)phthalimide, an analogue where the 4-chloro group is replaced by hydrogen, can be reacted with dicobalt octacarbonyl. mdpi.com This reaction yields a stable dicobaltatetrahedrane cluster, [Co₂(CO)₆(µ-phthalimidoCH₂C≡CMe)], demonstrating how the alkyne can act as a ligand in organometallic complexes. mdpi.com The process involves heating the alkyne with an equimolar amount of [Co₂(CO)₈] in a solvent like heptane. mdpi.com

Furthermore, related structures such as N-(4-aryl-3-butenyl)phthalimides, which represent hydrogenated and arylated versions of the butynyl chain, can be synthesized. lookchem.com The synthesis of these cis-alkene derivatives often utilizes the Wittig reaction between a suitable phosphonium salt, like triphenyl(3-phthalimidopropyl)phosphonium bromide, and an aromatic aldehyde in the presence of a strong base. lookchem.com

Table 1: Synthesis of N-(2-butynyl)phthalimide Dicobalt Complex mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |

|---|

Derivatives with Substituted Phthalimide Ringsresearchgate.net

The synthesis of derivatives with substituents on the phthalimide ring allows for the fine-tuning of the molecule's electronic and steric properties. These methods typically involve starting with an already substituted phthalic anhydride (B1165640) or phthalic acid.

Robust synthetic methods have been developed for N-substituted 4-aryloxy/thiophenoxy/thioisopropyloxy-phthalimides. diva-portal.org These compounds can be prepared in a one-step synthesis that provides good to excellent yields and is tolerant of a wide range of substituents. diva-portal.org The reaction generally involves the condensation of a 4-substituted phthalic anhydride with a primary amine.

Another example involves the synthesis of N-substituted 4-fluoro-1,8-naphthalimides, which, although based on a naphthalimide core, illustrates the principle of building derivatives from a halogen-substituted ring system. nuph.edu.ua The synthesis starts from acenaphthene, which is converted to 4-fluoro-1,8-naphthalic anhydride. This anhydride is then reacted with various amines to produce the desired N-substituted products. nuph.edu.ua For instance, alkylation can be achieved using alkyl halides with a phase transfer catalyst, while reaction with amino acids yields N-carboxyalkyl derivatives. nuph.edu.ua

Modern synthetic techniques, such as palladium-catalyzed [4+1] cycloaddition reactions, have also been employed to construct the N-substituted phthalimide scaffold, offering novel pathways to these structures. rsc.org Additionally, N-sugar-substituted phthalimides can be prepared from sugar azides and phthalic anhydride under neutral conditions, showcasing the versatility of phthalimide synthesis. nih.gov

Table 2: Synthesis of N-Substituted 4-Fluoro-1,8-naphthalimides nuph.edu.ua

| Starting Material | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| 4-Fluoro-1,8-naphthalimide | Butyl iodide | Phase Transfer Catalyst | N-Butyl-4-fluoro-1,8-naphthalimide |

| 4-Fluoro-1,8-naphthalimide | Octyl bromide | Phase Transfer Catalyst | N-Octyl-4-fluoro-1,8-naphthalimide |

| 4-Fluoro-1,8-naphthalic anhydride | Glycine | Aminolysis | N-(Carboxymethyl)-4-fluoro-1,8-naphthalimide |

Reaction Mechanisms and Chemical Reactivity of N 4 Chloro 2 Butynyl Phthalimide

Nucleophilic Substitution Pathways Involving the Butynyl Moiety

The butynyl moiety, in conjunction with the phthalimide (B116566) group, participates in several nucleophilic substitution reactions. A primary example is the Gabriel synthesis, a method used to form primary amines from alkyl halides. byjus.com In the synthesis of N-substituted phthalimides, the phthalimide anion, generated by treating phthalimide with a base like potassium hydroxide (B78521), acts as a potent nucleophile. byjus.comlibretexts.org This anion can then displace a halide from an alkyl halide in a nucleophilic substitution reaction to form an N-alkyl phthalimide. byjus.com The N-alkylation of phthalimide can also be efficiently carried out in ionic liquids with potassium hydroxide as the base. organic-chemistry.org

The entire N-(4-Chloro-2-butynyl)phthalimide molecule can be involved in further synthetic transformations. For instance, S-alkyl phthalimide hybrids have been synthesized by reacting N-bromoalkylphthalimide with thiol-containing compounds, demonstrating the utility of the phthalimide moiety in more complex structures. nih.gov

The alkyne portion of the butynyl group is central to its reactivity in cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com In this process, the terminal alkyne is deprotonated by a mild base to form a nucleophilic copper acetylide, which then reacts with the palladium-activated aryl/vinyl halide. wikipedia.orgnih.gov This reaction is highly valued for its mild conditions and its ability to create complex molecules. wikipedia.orgnih.gov

Reactivity of the Terminal Chlorine Atom in this compound

The terminal chlorine atom on the sp³-hybridized carbon of the butynyl chain is a reactive site for S_N2 nucleophilic substitution. science.gov This allows for the introduction of various functional groups by displacing the chloride ion.

A common transformation is the reaction with sodium azide (B81097) (NaN₃) to replace the chlorine and form an organic azide. beilstein-journals.org This reaction is a reliable method for synthesizing primary amines, as the resulting azide can be reduced under gentle conditions, such as catalytic hydrogenation. masterorganicchemistry.com

The reactivity of the terminal chlorine is fundamental to the role of this compound as a building block in organic synthesis. cymitquimica.comfishersci.cathermofisher.com It can react with a wide range of nucleophiles, mirroring the second step of the Gabriel synthesis where an alkyl halide is attacked by the phthalimide anion. byjus.comlibretexts.org

Below is a table summarizing typical nucleophilic substitution reactions involving the terminal chlorine atom:

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Reaction Type |

| Azide | Sodium Azide (NaN₃) | N-(4-Azido-2-butynyl)phthalimide | S_N2 |

| Hydroxide | Sodium Hydroxide (NaOH) | N-(4-Hydroxy-2-butynyl)phthalimide | S_N2 |

| Cyanide | Sodium Cyanide (NaCN) | N-(4-Cyano-2-butynyl)phthalimide | S_N2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(4-(Phenylthio)-2-butynyl)phthalimide | S_N2 |

| Amine | Ammonia (B1221849) (NH₃) | N-(4-Amino-2-butynyl)phthalimide | S_N2 |

Role of the Alkyne Functionality in Electrophilic and Nucleophilic Additions

The alkyne triple bond in this compound is a region of high electron density, making it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: Similar to other alkynes, the triple bond can undergo electrophilic addition. libretexts.org For example, reaction with hydrogen halides (HX) or halogens (X₂) would proceed via an initial attack of the π-electrons on the electrophile, forming a vinyl carbocation intermediate, which is then attacked by the nucleophilic halide ion. The addition of excess HX can lead to a geminal dihaloalkane. libretexts.org

Nucleophilic Addition: The alkyne can also be subject to nucleophilic attack, particularly in conjugate addition reactions if activated by an electron-withdrawing group. nih.gov The phthalimide group is electron-withdrawing, which can enhance the electrophilicity of the alkyne, making it more susceptible to attack by nucleophiles like thiols or amines. nih.gov Furthermore, transition metal catalysts can transform alkynes into π-allylmetal species, which can then undergo nucleophilic attack. nih.gov

The alkyne's role is also critical in the Sonogashira coupling, where it coordinates with the palladium catalyst as part of the catalytic cycle, facilitating the C-C bond formation. wikipedia.orgorganic-chemistry.org

Investigating Radical Reaction Pathways

While ionic pathways dominate the reactivity of this compound, the potential for radical reactions exists. Radical reactions are often initiated by light or a radical initiator, which can cause homolytic cleavage of a weak bond. libretexts.org In this molecule, the C-Cl bond is a potential site for such cleavage.

A highly relevant area of study involves the phthalimide N-oxyl (PINO) radical, which can be generated from the oxidation of N-hydroxyphthalimide (NHPI). nih.gov The PINO radical is known to participate in hydrogen abstraction reactions. nih.gov This suggests that derivatives of this compound could potentially undergo radical reactions at the nitrogen atom of the phthalimide ring under specific oxidative conditions.

Mechanism of Formation of Coordination Complexes with Metal Centers

The phthalimide moiety and the alkyne group of this compound can both interact with metal centers to form coordination complexes. researchgate.netlibretexts.org The lone pairs on the nitrogen and carbonyl oxygen atoms of the phthalimide group can act as Lewis bases, donating electron density to a metal center. pressbooks.pub The π-system of the alkyne can also overlap with the d-orbitals of a transition metal, forming a π-complex. nih.gov

Palladium Cycle: Starts with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl/vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate. This species then transfers the acetylide group to the palladium center in the transmetalation step. wikipedia.org

Beyond palladium, phthalimide derivatives are known to form complexes with a variety of other metals, including ruthenium, manganese, and cobalt, acting as versatile ligands. researchgate.netnih.gov The specific geometry and coordination number of the resulting complex depend on the metal ion, the ligands, and the reaction conditions. libretexts.orgpressbooks.pub

Chemical Transformations and Derivatization Strategies Involving N 4 Chloro 2 Butynyl Phthalimide

Conversion to Primary Amines via Established Phthalimide (B116566) Cleavage Methods

The phthalimide group serves as a robust protecting group for a primary amine. Its removal to unveil the primary amine functionality is a crucial step in many synthetic sequences. Several established methods can be employed for the cleavage of the phthalimide group in N-(4-substituted-2-butynyl)phthalimides.

Gabriel Synthesis Variations

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide. rsc.org In the context of N-(4-chloro-2-butynyl)phthalimide, the phthalimide group is already incorporated. The final step of the Gabriel synthesis, the deprotection of the phthalimide, can be achieved through various methods.

One common method is hydrazinolysis, where the N-substituted phthalimide is treated with hydrazine (B178648) (N₂H₄). researchgate.netthermofisher.com This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. researchgate.netthermofisher.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. illinois.edu The phthalhydrazide (B32825) byproduct is often insoluble and can be removed by filtration.

Alternatively, a milder deprotection can be achieved using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like 2-propanol, followed by the addition of acetic acid. organic-chemistry.orgbeilstein-journals.org This two-stage, one-flask procedure reduces the phthalimide to a diol intermediate, which then undergoes acid-catalyzed hydrolysis to release the primary amine. This method is particularly advantageous when other functional groups sensitive to the harsh conditions of traditional hydrazinolysis are present. organic-chemistry.org

Ing-Manske Procedure and Related Protocols

The Ing-Manske procedure is a modification of the Gabriel synthesis that utilizes hydrazine hydrate (B1144303) for the cleavage of the phthalimide group under milder conditions than the original acid or base hydrolysis methods. google.comrsc.org This procedure is widely used and is directly applicable to the deprotection of N-(4-substituted-2-butynyl)phthalimides. The reaction is typically carried out by refluxing the phthalimide derivative with hydrazine hydrate in an alcoholic solvent. rsc.org

The general reaction conditions for the deprotection of phthalimides using hydrazine are presented in the table below.

Table 1: General Conditions for Phthalimide Deprotection via Hydrazinolysis

| Reagent | Solvent | Temperature | Reaction Time | Product Yield | Citation |

| Hydrazine hydrate | Methanol | Room Temperature | 1-2 hours | High | google.com |

| Aqueous Hydrazine | THF | Room Temperature | 4 hours | 70-85% | researchgate.net |

It is important to note that while effective, the use of hydrazine can sometimes lead to side reactions if other susceptible functional groups are present in the molecule. thermofisher.com Careful optimization of the reaction conditions, such as temperature and the stoichiometry of hydrazine, may be necessary to achieve high yields of the desired primary amine. thermofisher.com

Functionalization of the Alkyne Group

The internal alkyne in this compound provides a valuable handle for further molecular elaboration through various carbon-carbon bond-forming reactions and reduction transformations.

Metal-Catalyzed Coupling Reactions

The terminal alkyne can readily participate in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. google.comnih.govnih.govnih.gov This reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne, significantly increasing molecular complexity.

While direct examples of Sonogashira coupling with this compound are not extensively reported in readily available literature, the general principles of the reaction are highly applicable. The reaction would typically involve reacting this compound with an aryl or vinyl halide in the presence of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent like THF or DMF. google.comnih.govnih.gov

Table 2: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Citation |

| PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF/DMA | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | nih.gov |

| PdCl₂(PPh₃)₂ | None | - | γ-valerolactone-based ionic liquid | google.com |

The choice of catalyst, base, and solvent can be crucial for the success of the reaction and may require optimization depending on the specific substrates used. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. nih.gov

Hydrogenation and Reduction Transformations

The alkyne functionality can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of catalyst and reaction conditions. Catalytic hydrogenation is a common method for these transformations.

For the selective reduction to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is typically employed. Hydrogenation over a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst, sometimes modified with quinoline (B57606), can also achieve this transformation. organic-chemistry.org

Complete reduction of the alkyne to an alkane can be achieved using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. organic-chemistry.org The conditions for these hydrogenations, including hydrogen pressure and temperature, can be adjusted to control the extent of reduction.

Substitution Reactions at the Chlorine Position

The primary chloride in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 4-position.

A common and synthetically useful transformation is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group. masterorganicchemistry.com This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting N-(4-azido-2-butynyl)phthalimide is a valuable intermediate, as the azide group can be further transformed, for example, through reduction to an amine or by participation in click chemistry reactions like the Huisgen cycloaddition.

The chloride can also be displaced by various other nucleophiles, including secondary amines. For example, reaction with morpholine (B109124) would yield N-(4-morpholino-2-butynyl)phthalimide. These substitution reactions are typically performed in the presence of a base to neutralize the hydrogen chloride that is formed.

Table 3: Examples of Nucleophilic Substitution at the Chlorine Position

| Nucleophile | Reagent | Solvent | Product | Citation |

| Azide | Sodium Azide | DMF | N-(4-Azido-2-butynyl)phthalimide | masterorganicchemistry.com |

| Secondary Amine | Morpholine | - | N-(4-Morpholino-2-butynyl)phthalimide | - |

The reactivity of the propargyl chloride allows for a diverse range of functionalizations, making this compound a key precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Formation of Cyclic and Heterocyclic Architectures from this compound Precursors

The bifunctional nature of this compound, containing both an electrophilic center (the carbon bearing the chlorine) and a reactive alkyne, makes it a valuable starting material for the construction of diverse cyclic and heterocyclic structures. The general strategy involves an initial nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization reaction involving the newly introduced functionality and the alkyne.

One plausible pathway involves the reaction of this compound with primary or secondary amines. The resulting N-(4-amino-2-butynyl)phthalimide intermediates possess a nucleophilic nitrogen atom that can subsequently attack the internal alkyne, often promoted by a base or a transition metal catalyst, to form various nitrogen-containing heterocycles. For instance, intramolecular cyclization of such intermediates could potentially lead to the formation of pyrrole (B145914) or fused pyrrolidine (B122466) ring systems. While direct examples starting from this compound are not extensively documented in readily available literature, the cyclization of related N-propargyl and N-alkynyl systems is a well-established strategy for heterocycle synthesis. researchgate.net

Another potential application is in the synthesis of fused lactam systems. For example, Mukaiyama-type aldol (B89426) cyclizations have been used to transform phthalimides into substituted 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one systems. nih.gov By first converting the chloro group of this compound to a suitable nucleophile-bearing side chain, subsequent intramolecular reactions targeting the phthalimide carbonyl groups could yield complex tricyclic structures. nih.gov

The alkyne moiety can also participate in transition-metal-catalyzed reactions. For example, Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, is widely used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org While the primary chloride in this compound is an sp³-hybridized center and less reactive in standard Sonogashira conditions than sp² halides, modifications of this reaction or alternative palladium-catalyzed cyclization-coupling cascades could potentially be employed to construct complex heterocyclic frameworks.

The following table summarizes potential cyclization strategies starting from derivatives of this compound, based on established reactions of similar compounds.

| Starting Precursor (Derived from this compound) | Reaction Type | Potential Heterocyclic Product |

| N-(4-Amino-2-butynyl)phthalimide | Base- or Metal-Catalyzed Intramolecular Cyclization | Pyrrole or Fused Pyrrolidine Derivatives |

| N-(4-Thio-2-butynyl)phthalimide | Intramolecular Cyclization | Thiophene or Fused Thiophene Derivatives |

| N-(4-Hydroxy-2-butynyl)phthalimide | Intramolecular Cyclization (e.g., Etherification) | Furan or Fused Furan Derivatives |

| Phthalimide with modified side chain | Mukaiyama-type Aldol Cyclization | Fused Lactam Systems (e.g., Tetrahydro-pyrrolo[2,1-a]isoindol-5-ones) nih.gov |

Derivatization for Specific Pharmacological Scaffolds

The phthalimide moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govtpcj.org this compound serves as a valuable intermediate for the synthesis of novel phthalimide derivatives with potential therapeutic applications, primarily through the modification of its chloroalkyne side chain. researchgate.netscbt.com

A key derivatization strategy is the nucleophilic substitution of the chlorine atom with various amines to introduce an aminoacetylenic side chain. This approach is particularly relevant for the synthesis of compounds analogous to N-[4-(t-amino)-2-butynyloxy]phthalimides, which have been investigated for their pharmacological activity. researchgate.net The reaction of this compound with a range of secondary amines would yield a library of N-[4-(t-amino)-2-butynyl]phthalimides. These compounds are of interest as the aminoacetylenic moiety is a known pharmacophore in compounds with effects on the central nervous system. researchgate.net

The synthesis of these derivatives is typically straightforward, involving the reaction of the chloro-precursor with the desired amine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The table below illustrates the derivatization of this compound with various secondary amines to produce potential pharmacological scaffolds.

| Reactant Amine | Resulting Derivative (N-[4-(t-amino)-2-butynyl]phthalimide) | Potential Pharmacological Area |

| Diethylamine | N-[4-(Diethylamino)-2-butynyl]phthalimide | CNS agents |

| Piperidine | N-[4-(Piperidino)-2-butynyl]phthalimide | CNS agents, Monoamine oxidase inhibitors researchgate.net |

| Pyrrolidine | N-[4-(Pyrrolidino)-2-butynyl]phthalimide | CNS agents |

| Morpholine | N-[4-(Morpholino)-2-butynyl]phthalimide | CNS agents |

| N-Methylpiperazine | N-[4-(4-Methylpiperazin-1-yl)-2-butynyl]phthalimide | CNS agents |

Further derivatization can be envisioned. For instance, the introduction of moieties like trifluoromethyl groups or triazole rings, which are known to enhance the biological activity and metabolic stability of drug candidates, could lead to novel compounds with improved therapeutic profiles. nih.govjelsciences.com The synthesis of phthalimide-triazole conjugates has been explored as a strategy to develop new anti-schistosomal agents. nih.gov Similarly, various phthalimide derivatives have been synthesized and screened for antimicrobial and antitubercular activities. nih.govsphinxsai.com The versatility of the this compound precursor allows for its incorporation into a wide range of such pharmacologically relevant scaffolds.

Synthetic Utility and Applications of N 4 Chloro 2 Butynyl Phthalimide As a Building Block

Precursor in Amino Acid and Peptidomimetic Synthesis

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. In this context, N-(4-Chloro-2-butynyl)phthalimide serves as an excellent substrate for the synthesis of non-natural amino acids containing an alkyne functionality. The phthalimide (B116566) group acts as a protecting group for the amine, preventing over-alkylation, a common side reaction in direct amination of alkyl halides.

The synthesis of α-amino acids can be achieved by reacting this compound with a malonic ester derivative. The resulting product can then be hydrolyzed and decarboxylated to yield the desired amino acid. This approach allows for the introduction of the 4-aminobut-2-ynyl side chain, a structure of interest for creating modified peptides.

Furthermore, the alkyne group in the side chain of the synthesized amino acids is a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in the development of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. The incorporation of amino acids derived from this compound can introduce conformational constraints or new interaction sites within a peptide sequence, which is a key strategy in the design of novel therapeutic agents.

Intermediate in the Synthesis of Biologically Active Compounds

The structural features of this compound make it an attractive starting material for the synthesis of a variety of biologically active molecules. The phthalimide core itself is a known pharmacophore present in many therapeutic agents.

Neuroactive and Antagonistic Agents

Derivatives of this compound have been explored for their potential as neuroactive agents. For instance, a series of N-[4-(t-amino)-2-butynyloxy] phthalimides have been synthesized and investigated for their pharmacological activity. These compounds, which are structurally related to the subject compound, have shown effects on motor activity and body temperature, suggesting potential interactions with the central nervous system. The synthesis of these compounds often involves the reaction of an N-hydroxyphthalimide precursor with a propargyl halide, followed by a Mannich reaction to introduce the amino group, showcasing the utility of the butynyl scaffold in building neuroactive molecules.

Anti-Ulcer Agents

While the direct application of this compound in the synthesis of anti-ulcer agents is not extensively documented in the available literature, the broader class of quinoline (B57606) derivatives has been investigated for such purposes. For example, substituted 4-phenyl-2-(1-piperazinyl)quinolines have been synthesized and shown to possess anti-ulcer activity. researchgate.net Given that this compound can be used to introduce amino functionalities, it could potentially serve as a building block for novel quinoline-based structures with anti-ulcer properties, although specific examples are not readily found.

Antitumor and Antiviral Agents (through related metallo-nucleosides)

The alkyne functionality present in this compound and its derivatives is of significant interest in the development of novel antitumor and antiviral agents, particularly through the formation of metallo-nucleosides. Organometallic complexes of alkynes, such as dicobalt hexacarbonyl complexes, have shown promise as therapeutic agents.

A study on the synthesis of a (μ2-η4-N-(2-butynyl)phthalimide)(hexacarbonyl)dicobalt complex, a close analog of a potential derivative of the title compound, highlights this application. The reaction of N-(2-butynyl)phthalimide with dicobalt octacarbonyl yields a stable dimetallatetrahedrane framework. Such organometallic nucleoside analogs are being investigated for their biological activity, with some showing antiproliferative effects against cancer cells. The phthalimido-butynyl ligand in these complexes plays a crucial role in their structure and potential biological activity. This line of research suggests that this compound can be a valuable precursor for the synthesis of novel metallo-nucleosides with potential antitumor and antiviral properties.

Role in the Development of Polymeric Materials

The application of this compound in the synthesis of polymeric materials is an area of potential, though less documented, interest. The presence of the reactive chloro-butynyl group allows for its incorporation into polymer chains through various polymerization techniques.

For instance, polymers containing phthalimide groups are known for their excellent heat resistance and transparency. The synthesis of polymers with phthalimide substituents has been achieved by reacting poly(4-chloromethyl styrene) with sodium phthalimide. This demonstrates the feasibility of incorporating phthalimide moieties into polymer backbones.

While direct polymerization of this compound is not widely reported, its bifunctional nature suggests its potential as a monomer or a cross-linking agent. The alkyne group could participate in polymerization reactions, such as those catalyzed by transition metals, while the chloro group could be used for post-polymerization modification. This could lead to the development of functional polymers with unique thermal and optical properties. However, specific examples of polymers derived directly from this compound are not prevalent in the reviewed literature.

Application as a Protective Group Strategy

The phthalimide group is a well-established protecting group for primary amines in organic synthesis. Its utility stems from its ability to mask the nucleophilicity of the amine, allowing for selective reactions at other sites within the molecule. The phthalimide group is robust and can withstand a variety of reaction conditions.

While direct research specifically detailing this compound's role as a protective group is not extensively documented in the provided search results, its application can be inferred from the general principles of phthalimide chemistry. The core of this strategy lies in the Gabriel synthesis, a classic method for preparing primary amines. In this context, this compound would serve as a key reagent for the introduction of a protected 4-amino-2-butynyl moiety.

The strategy would involve the following conceptual steps:

Nucleophilic Substitution: The chlorine atom in this compound is susceptible to nucleophilic substitution. A wide range of nucleophiles can be employed to displace the chloride, thereby attaching the phthalimido-butynyl fragment to a desired molecule. This allows for the construction of more complex molecular architectures while the amine functionality remains masked.

Deprotection: Following the desired synthetic transformations, the phthalimide group can be removed to liberate the primary amine. Several methods are available for the deprotection of phthalimides. A common method is hydrazinolysis, which involves treatment with hydrazine (B178648) (N₂H₄). This reaction proceeds via the formation of a stable cyclic hydrazide, releasing the free primary amine.

Table 2: Common Deprotection Methods for Phthalimides

| Reagent | Conditions | Comments |

| Hydrazine (N₂H₄) | Ethanol (B145695), reflux | Standard and effective method. |

| Sodium borohydride (B1222165) (NaBH₄) followed by acetic acid | 2-propanol | A milder, two-stage, one-flask procedure. |

| Alkanolamines (e.g., monoethanolamine) | Heating | Acts as both solvent and reactant. |

The application of this compound as a protective group strategy would be particularly advantageous in multi-step syntheses where the presence of a free primary amine would interfere with other desired reactions. The alkynyl functionality within the molecule also offers further opportunities for synthetic elaboration, such as through click chemistry or other alkyne-specific reactions, before or after the deprotection of the amine. This dual functionality makes it a potentially powerful building block in the synthesis of complex nitrogen-containing compounds.

Theoretical and Computational Investigations of N 4 Chloro 2 Butynyl Phthalimide

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For N-(4-Chloro-2-butynyl)phthalimide, such studies would typically employ methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) to perform geometry optimizations.

These calculations would yield the most stable arrangement of the atoms in space, providing precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would include the planarity of the phthalimide (B116566) ring, the geometry around the nitrogen atom, and the orientation of the 4-chloro-2-butynyl side chain relative to the phthalimide group. Conformational analysis would explore the potential energy surface of the molecule by rotating flexible bonds, such as the C-N bond and the C-C single bonds in the side chain, to identify the global and local energy minima. This would reveal the most likely shapes the molecule adopts.

Density Functional Theory (DFT) Analyses of Reactivity and Electronic Properties

DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like this compound.

A DFT analysis would provide insights into the molecule's reactivity through the calculation of various electronic properties. The distribution of electron density would highlight electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would visually represent these regions, with areas of negative potential (typically around the oxygen and chlorine atoms) indicating susceptibility to electrophilic attack, and areas of positive potential suggesting sites for nucleophilic interaction.

Analysis of Bonding and Natural Bond Orbitals (NBO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized bonds and lone pairs, which aligns well with Lewis structure concepts. This method quantifies the electron density in these localized orbitals and analyzes the interactions between them.

For this compound, NBO analysis would provide insights into the hybridization of the atoms and the nature of the chemical bonds (e.g., sigma and pi bonds). A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital, are crucial for understanding hyperconjugation and resonance effects, which in turn influence the molecule's stability and reactivity.

Table 2: Illustrative Natural Bond Orbital (NBO) Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | σ(C=O) | High |

| π(C=C) (ring) | π(C=C) (ring) | Moderate |

| LP(Cl) | σ*(C-C) (chain) | Low |

Note: This table is for illustrative purposes to show the type of data generated from an NBO analysis and is not based on actual calculations.

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Molecular modeling techniques are invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, computational chemists would model the full reaction pathway, including reactants, products, and any transient species like intermediates and transition states.

By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction rate. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes during the reaction. For example, in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, the transition state structure would reveal the trajectory of the incoming nucleophile and the departing chloride ion.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could provide valuable information.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated to predict the positions of absorption bands in the IR spectrum. This would help in identifying the characteristic functional groups, such as the C=O stretching of the phthalimide, the C≡C stretching of the alkyne, and the C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted, which is a powerful tool for structure elucidation. The calculated chemical shifts, when compared to experimental spectra, can help in assigning the signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the chromophores in the molecule.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| IR | ν(C=O) | ~1700-1750 cm⁻¹ |

| IR | ν(C≡C) | ~2200-2260 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~160-170 ppm |

| ¹H NMR | δ(CH₂Cl) | ~4.0-4.5 ppm |

Note: These are typical ranges and not specific calculated values for this molecule.

Spectroscopic and Structural Characterization in the Context of N 4 Chloro 2 Butynyl Phthalimide Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of N-(4-Chloro-2-butynyl)phthalimide. While a complete, publicly available, and unambiguously assigned spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the phthalimide (B116566) ring and the 4-chloro-2-butynyl side chain, as well as by comparison with structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butynyl chain.

Phthalimide Protons: The phthalimide group contains four protons on the benzene (B151609) ring. Due to the symmetry of the phthalimide moiety, these protons typically appear as two distinct multiplets in the aromatic region of the spectrum, usually between δ 7.5 and 8.0 ppm. These complex splitting patterns arise from the ortho- and meta-coupling between the adjacent protons.

Butynyl Protons: The 4-chloro-2-butynyl chain will show two key signals. The methylene (B1212753) protons adjacent to the nitrogen of the phthalimide (N-CH₂) are expected to appear as a singlet or a triplet around δ 4.5-5.0 ppm. The methylene protons adjacent to the chlorine atom (Cl-CH₂) are also anticipated to produce a signal, likely a triplet, in the region of δ 4.0-4.5 ppm. The coupling between these two sets of methylene protons across the alkyne is typically small but may be observable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Phthalimide Carbons: The phthalimide structure will give rise to signals for the carbonyl carbons (C=O) typically in the range of δ 165-170 ppm. The aromatic carbons will produce a set of peaks between δ 120 and 135 ppm. Due to symmetry, two signals are expected for the protonated aromatic carbons and one for the quaternary carbons to which the imide function is attached.

Butynyl Carbons: The alkynic carbons (C≡C) are expected to have characteristic shifts in the range of δ 70-90 ppm. The methylene carbon attached to the nitrogen (N-CH₂) will likely appear around δ 25-35 ppm, while the methylene carbon bonded to the chlorine atom (Cl-CH₂) will be in a similar region, with its exact shift influenced by the electronegativity of the chlorine.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phthalimide Aromatic CH | 7.70 - 7.90 (m) | 123.0 - 124.0 |

| Phthalimide Aromatic CH | 7.80 - 8.00 (m) | 134.0 - 135.0 |

| Phthalimide Quaternary C | - | 131.0 - 132.0 |

| Phthalimide Carbonyl C=O | - | 167.0 - 168.0 |

| N-CH₂ | 4.6 - 4.9 (t) | 28.0 - 32.0 |

| C≡C | - | 75.0 - 85.0 |

| C≡C | - | 80.0 - 90.0 |

| Cl-CH₂ | 4.1 - 4.3 (t) | 30.0 - 35.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the characteristic absorption bands would confirm the presence of the phthalimide and the chloro-alkyne functionalities.

The IR spectrum is expected to show the following key absorptions:

Phthalimide Group:

Strong C=O stretching vibrations from the imide group are expected to appear as two distinct bands in the region of 1700-1780 cm⁻¹. The symmetric and asymmetric stretching modes of the carbonyls give rise to this characteristic feature.

C-N stretching vibrations can be observed in the 1300-1400 cm⁻¹ region.

Aromatic C-H stretching will be visible above 3000 cm⁻¹, while aromatic C=C stretching will show bands in the 1450-1600 cm⁻¹ range.

Alkyne and Alkyl Halide Groups:

The C≡C stretching vibration of the internal alkyne is often weak or absent in the IR spectrum due to the symmetry of the bond, but if present, it would appear in the 2100-2260 cm⁻¹ region.

The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Imide C=O | Asymmetric Stretch | 1750 - 1780 |

| Imide C=O | Symmetric Stretch | 1700 - 1730 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyne C≡C | Stretch | 2100 - 2260 (weak or absent) |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1300 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₈ClNO₂) is approximately 233.65 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak is expected, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this compound under electron ionization would likely involve the cleavage of the butynyl side chain. Key expected fragments include:

Loss of a chlorine atom to give a fragment at [M-Cl]⁺.

Cleavage of the N-CH₂ bond, leading to the formation of a stable phthalimide radical cation or a [C₄H₄Cl]⁺ fragment.

Fragmentation of the phthalimide ring itself can lead to characteristic ions such as the benzoyl cation or related structures.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

For instance, the crystal structure of a dicobalt carbonyl complex of the related N-(2-butynyl)phthalimide has been determined, confirming the coordination of the alkyne to the metal centers. mdpi.com Such studies on derivatives of this compound would allow for a detailed analysis of:

The planarity of the phthalimide ring system.

The bond lengths and angles of the 4-chloro-2-butynyl chain, providing insight into the electronic effects of the substituents.

Intermolecular interactions in the solid state, such as stacking of the phthalimide rings or halogen bonding involving the chlorine atom.

The crystallographic data for a related compound, N-Chlorophthalimide, has been reported, showing the geometry of the phthalimide ring and the N-Cl bond. nih.gov This information can serve as a reference for the phthalimide portion of the target molecule.

Advanced Spectroscopic Techniques for Reaction Monitoring

The reactivity of this compound in various chemical transformations can be monitored in real-time using advanced spectroscopic techniques. In-situ spectroscopic methods are particularly valuable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.

In-situ FTIR and NMR Spectroscopy: These techniques can be used to follow the disappearance of the starting material and the appearance of products over time. For example, in a substitution reaction where the chlorine atom is displaced, the changes in the vibrational frequencies associated with the C-Cl bond could be monitored by in-situ FTIR. Similarly, in-situ NMR could track the changes in the chemical shifts of the protons or carbons adjacent to the reaction center.

Raman Spectroscopy: In-situ Raman spectroscopy can be particularly useful for monitoring the C≡C triple bond, which often gives a stronger signal in Raman than in IR spectroscopy. This would be advantageous for studying reactions involving the alkyne functionality.

While specific studies detailing the use of these advanced techniques for monitoring reactions of this compound are not prevalent in the literature, their application would be a logical extension of standard chemical analysis to gain deeper mechanistic insights.

Green Chemistry Aspects in the Synthesis of N 4 Chloro 2 Butynyl Phthalimide

Microwave-Assisted Synthetic Approaches for Efficiency and Reduced Reaction Time

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reaction speed, yield, and energy efficiency. organic-chemistry.orgnih.gov The application of microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. organic-chemistry.orgnih.gov This is attributed to the efficient and direct heating of the reaction mixture, leading to faster reaction rates. nih.gov

In the synthesis of related phthalimide (B116566) derivatives, microwave irradiation has been successfully employed to drive condensation reactions. For instance, the synthesis of various bismaleimides and bisphthalimides has been achieved in good yields and with short reaction times by reacting maleic and phthalic anhydrides with diamines under microwave irradiation. researchgate.net This solvent-free approach, often coupled with the use of solid acid catalysts, exemplifies a green synthetic route. researchgate.net The efficiency of these reactions is often optimized by adjusting the temperature and duration of microwave exposure. For example, in the synthesis of N-substituted aldimines, optimal conditions were found to be 100°C for eight minutes. organic-chemistry.org The use of microwave technology not only speeds up the formation of the desired products but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often hours | Typically minutes organic-chemistry.orgnih.gov |

| Energy Consumption | Higher | Lower |

| Yield | Variable, can be lower | Often higher organic-chemistry.orgresearchgate.net |

| Solvent Use | Often requires solvents | Can be performed solvent-free organic-chemistry.orgresearchgate.net |

Use of Reusable Catalysts (e.g., Montmorillonite-KSF Clay)

The use of heterogeneous, reusable catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and lowers costs. jocpr.com Montmorillonite (B579905) clays (B1170129), such as Montmorillonite-KSF, have garnered significant attention as effective and environmentally benign catalysts in a variety of organic transformations. jocpr.comijpsjournal.com These clays possess both Brønsted and Lewis acidic sites, making them versatile catalysts for reactions such as esterification, alkylation, and the synthesis of imides. jocpr.com

Montmorillonite-KSF offers several advantages over traditional homogeneous acid catalysts. It is non-toxic, non-corrosive, inexpensive, and can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. jocpr.com In the synthesis of bismaleimides and bisphthalimides, Montmorillonite KSF and K-10 clays have been used as solid acidic catalysts under solvent-free microwave irradiation, resulting in good yields and short reaction times. researchgate.net The catalytic activity of these clays can be further enhanced through acid treatment or pillaring processes, which modify their textural properties and increase the number of active sites. mdpi.com

Table 2: Advantages of Montmorillonite-KSF Clay as a Catalyst

| Feature | Description | Reference |

| Reusability | Can be recovered and reused, reducing waste and cost. | jocpr.com |

| Eco-friendliness | Non-toxic and non-corrosive nature. | jocpr.comijpsjournal.com |

| Activity | Possesses both Brønsted and Lewis acid sites, catalyzing a wide range of reactions. | jocpr.com |

| Reaction Conditions | Allows for milder reaction conditions. | jocpr.com |

| Work-up | Simple filtration to remove the catalyst. | jocpr.com |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry principles advocate for the reduction or elimination of volatile organic compounds (VOCs) as solvents. In the synthesis of N-(4-Chloro-2-butynyl)phthalimide and related compounds, strategies focus on using greener solvents or, ideally, performing reactions under solvent-free conditions. organic-chemistry.orgresearchgate.net

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, are highly desirable. organic-chemistry.orgresearchgate.net For example, the synthesis of bismaleimides and bisphthalimides on montmorillonite clays can be efficiently carried out without any solvent. researchgate.net When a solvent is necessary, the focus shifts to more environmentally benign options. Water is an ideal green solvent, but its application is limited by the solubility of reactants. In such cases, other less volatile and less toxic solvents are considered. The goal is to minimize the total volume of solvent used, thereby reducing waste generation and the energy required for solvent removal and purification.

Mechanochemical Synthesis for Reduced Solvent Use

Mechanochemistry, or synthesis by grinding or milling, represents a significant advancement in solvent-free chemical synthesis. researchgate.net This technique involves the use of mechanical force to induce chemical reactions between solid reactants, often in the absence of any solvent. This approach drastically reduces solvent waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase methods. researchgate.net

The mechanochemical synthesis of phthalimides has been successfully demonstrated by grinding substituted phthalic anhydrides and aniline (B41778) derivatives together. researchgate.net The reaction proceeds in the solid state, and in some cases, co-crystals have been identified as intermediates, providing insight into the solid-state reactivity. researchgate.net While the direct mechanochemical synthesis of this compound is not explicitly detailed in the provided context, the successful application of this method for other phthalimides suggests its potential as a green alternative to solvent-based syntheses. researchgate.net This method aligns perfectly with the goals of green chemistry by eliminating the need for solvents, thus reducing waste and energy consumption associated with solvent handling and removal.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advancements

The primary utility of N-(4-Chloro-2-butynyl)phthalimide lies in its role as a precursor for a variety of functionalized molecules. cymitquimica.com Synthetic achievements are largely centered around the substitution of the terminal chlorine atom and modifications of the alkyne group.

Key achievements include:

Nucleophilic Substitution: The chloro group is readily displaced by a wide range of nucleophiles. This has been extensively exploited to introduce amines, thiols, azides, and other functional groups, leading to the synthesis of complex nitrogen- and sulfur-containing compounds.

Amine Synthesis: A significant application involves the synthesis of N-[4-(t-amino)-2-butynyl] phthalimides. These compounds have been investigated for their biological activities, demonstrating the role of the parent compound in medicinal chemistry research. researchgate.net

Metal-Catalyzed Cross-Coupling: The terminal alkyne functionality has been employed in various cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, to form carbon-carbon bonds and construct more elaborate molecular frameworks.

Click Chemistry: The alkyne group is a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a highly efficient route to 1,2,3-triazole-containing molecules.

Organometallic Complex Formation: The compound has been used to synthesize organometallic complexes. For instance, its analogue, N-(2-butynyl)phthalimide, reacts with dicobalt octacarbonyl to form a tetrahedrane-type cluster, highlighting its utility in bio-organometallic chemistry. researchgate.net

Methodological advancements have focused on improving reaction conditions, yields, and selectivity. The development of milder reaction protocols and the use of phase-transfer catalysis have made the synthesis of derivatives more efficient and scalable.

Emerging Applications and Untapped Potential of this compound

While traditionally used as a synthetic intermediate, the potential applications of this compound and its derivatives are expanding into new scientific domains. cymitquimica.com

Medicinal Chemistry: Derivatives have shown promise as biologically active agents. For example, N-[4-(t-amino)-2-butynyl] phthalimides have been studied for their antagonistic activity on cholinergic systems. researchgate.net The phthalimide (B116566) scaffold itself is a well-known pharmacophore present in many therapeutic agents. The butynyl linker allows for precise spatial positioning of functional groups, which is critical for drug design and discovery. Further exploration could lead to the development of novel anticancer, antimicrobial, or neuroprotective agents.

Materials Science: The rigid structure of the phthalimide group combined with the linear alkyne moiety makes it an attractive candidate for the development of novel organic materials. Potential applications include the synthesis of conductive polymers, liquid crystals, and organic semiconductors. The ability to form metal-organic frameworks (MOFs) and other supramolecular structures is another area of untapped potential. sigmaaldrich.com

Chemical Biology: As a bioorthogonal handle, the alkyne group can be used to label and track biomolecules in living systems. The development of cleavable, photoactivable crosslinking reagents based on related phthalimide structures suggests a pathway for creating sophisticated chemical probes from this compound. nih.gov

Challenges and Opportunities in Targeted Synthesis and Functionalization

Despite its utility, challenges remain in the synthesis and functionalization of this compound.

Challenges:

Selectivity: The presence of multiple reactive sites (the chloro group and the alkyne) can sometimes lead to a lack of selectivity and the formation of side products, particularly with strong nucleophiles or bases that can react with or deprotonate the alkyne.

Stability: Under certain conditions, particularly strong basic media, the propargyl system can be prone to rearrangement (e.g., to an allenic structure), which can complicate synthetic outcomes.

Opportunities:

Development of Orthogonal Strategies: A significant opportunity lies in developing orthogonal synthetic strategies that allow for the selective functionalization of the chloro and alkyne groups in a stepwise manner. This would grant chemists precise control over the final molecular architecture.

Catalyst Development: The design of new catalysts that can selectively activate one reactive site over the other would be a major advancement. For example, catalysts for C-Cl bond activation that are tolerant of the alkyne functionality would be highly valuable.

Flow Chemistry: Implementing flow chemistry techniques for the synthesis and derivatization of this compound could offer improved control over reaction parameters, enhance safety, and facilitate scalability.

Prospects for Further Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools to deepen our understanding of this compound's reactivity and properties.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for nucleophilic substitution and metal-catalyzed reactions. This can help in understanding transition states, activation energies, and the origins of selectivity, guiding the optimization of experimental conditions.

Molecular Property Prediction: Computational methods can predict key molecular properties of novel derivatives, such as their electronic structure, conformational preferences, and spectroscopic signatures (NMR, IR). mdpi.com This can aid in the rational design of molecules with desired characteristics for applications in materials science and medicinal chemistry. For instance, theoretical studies on related heterocyclic systems have been used to understand unusual bond angles and intermolecular interactions, which could be applied to phthalimide derivatives. nih.gov

Docking and Virtual Screening: In the context of drug discovery, the structures of new derivatives can be computationally docked into the active sites of biological targets to predict binding affinities and modes of action, thereby accelerating the identification of promising lead compounds.

Integration with Interdisciplinary Research Fields

The future of this compound research will likely be characterized by its integration into a broader range of scientific disciplines.

Bio-organometallic Chemistry: The ability of the alkyne moiety to coordinate with metal centers opens up avenues in bio-organometallic chemistry. researchgate.net Complexes derived from this ligand could be explored as catalysts, imaging agents, or therapeutic compounds that combine the features of the organic scaffold and the metal.

Polymer Chemistry: As a monomer or cross-linking agent, it could be incorporated into novel polymers. The resulting materials could possess unique thermal, mechanical, or photophysical properties derived from the phthalimide and alkyne functionalities.

Supramolecular Chemistry: It serves as an ideal building block for constructing complex supramolecular assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. sigmaaldrich.com These assemblies could find use in sensing, molecular recognition, and nanoscale devices.

By leveraging the foundational knowledge of its synthesis and reactivity, future research can propel this compound from a useful building block to a key component in advanced materials and next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Chloro-2-butynyl)phthalimide?